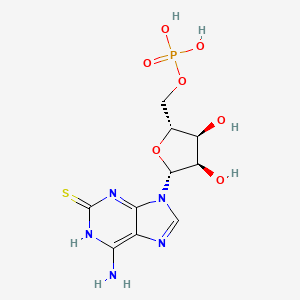
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. The reaction conditions often require the use of protecting groups, specific catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the purine base, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Amino or thio-substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions, particularly those involving kinases and phosphatases.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties. It is studied for its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, it is used in the development of diagnostic assays and as a reagent in biochemical research.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural substrates, allowing it to bind to active sites of enzymes. The phosphate group plays a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for signal transduction pathways. The thioxo group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Adenosine triphosphate (ATP): Similar in structure but contains three phosphate groups.
Guanosine monophosphate (GMP): Contains a guanine base instead of the thioxo-substituted purine.
Cytidine monophosphate (CMP): Contains a cytosine base and lacks the thioxo group.
Uniqueness: The presence of the thioxo group and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other nucleotides and nucleosides.
Propiedades
Número CAS |
59924-57-1 |
|---|---|
Fórmula molecular |
C10H14N5O7PS |
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-sulfanylidene-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-7-4-8(14-10(24)13-7)15(2-12-4)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
FNIHZZWPVLPMKV-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


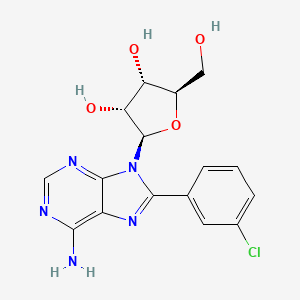
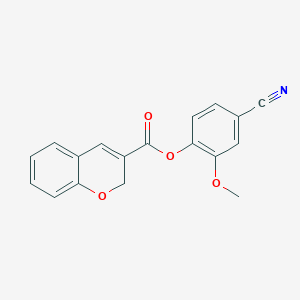

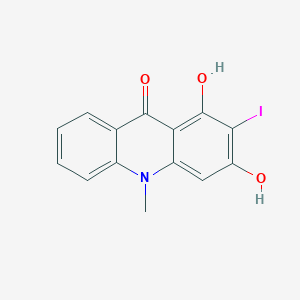
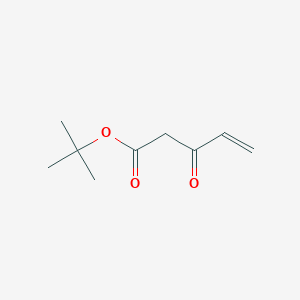
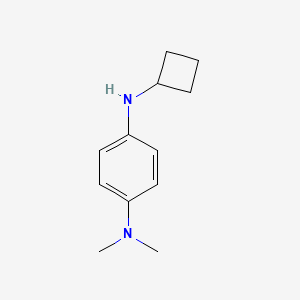
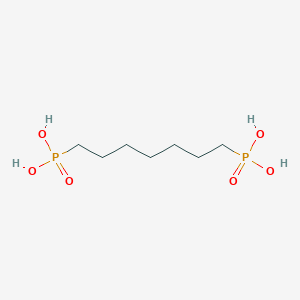
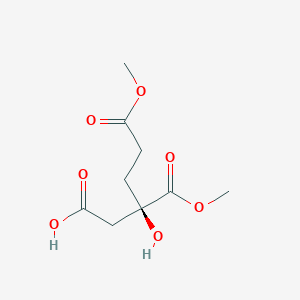
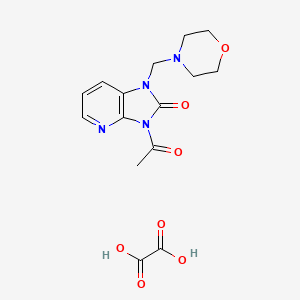


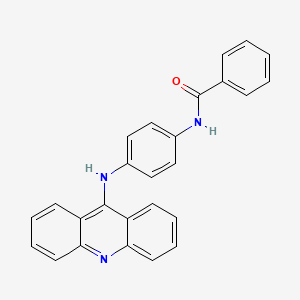
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
